Ghrelin receptor full agonist-2

Description

Ghrelin receptor full agonist-2 is a synthetic compound designed to act as a full agonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR) critical in regulating appetite, growth hormone (GH) secretion, and energy homeostasis . Full agonists like this compound are of therapeutic interest for conditions such as cachexia, gastrointestinal motility disorders, and metabolic syndrome .

Properties

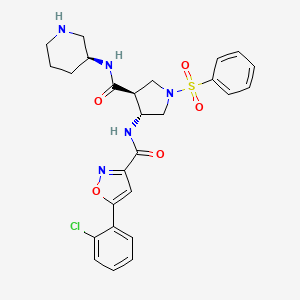

Molecular Formula |

C26H28ClN5O5S |

|---|---|

Molecular Weight |

558.0 g/mol |

IUPAC Name |

N-[(3R,4S)-1-(benzenesulfonyl)-4-[[(3S)-piperidin-3-yl]carbamoyl]pyrrolidin-3-yl]-5-(2-chlorophenyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C26H28ClN5O5S/c27-21-11-5-4-10-19(21)24-13-22(31-37-24)26(34)30-23-16-32(38(35,36)18-8-2-1-3-9-18)15-20(23)25(33)29-17-7-6-12-28-14-17/h1-5,8-11,13,17,20,23,28H,6-7,12,14-16H2,(H,29,33)(H,30,34)/t17-,20-,23-/m0/s1 |

InChI Key |

DRITZQUGSDWNJE-NYDSKATKSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)[C@H]2CN(C[C@@H]2NC(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5 |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2CN(CC2NC(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ghrelin receptor full agonist-2 involves multiple steps, including peptide synthesis and post-translational modifications. The key steps include:

Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Acylation: The peptide is acylated at the serine residue to mimic the natural modification of ghrelin.

Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically includes:

Automated Peptide Synthesizers: Used for large-scale peptide synthesis.

Large-Scale HPLC Systems: Employed for purification.

Quality Control: Rigorous testing to ensure the final product meets the required specifications

Chemical Reactions Analysis

Types of Reactions

Ghrelin receptor full agonist-2 undergoes several types of chemical reactions, including:

Oxidation: The peptide can undergo oxidation at methionine residues.

Reduction: Disulfide bonds within the peptide can be reduced to thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiols .

Scientific Research Applications

Ghrelin receptor full agonist-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study peptide synthesis and post-translational modifications.

Biology: Employed in research on appetite regulation, energy homeostasis, and metabolic disorders.

Medicine: Investigated for its potential therapeutic applications in conditions such as cachexia, anorexia, and obesity.

Industry: Utilized in the development of novel therapeutics targeting the ghrelin receptor

Mechanism of Action

Ghrelin receptor full agonist-2 exerts its effects by binding to the ghrelin receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways, including the release of growth hormone from the pituitary gland. This activation involves the coupling of the receptor to G proteins, which then activate adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent activation of protein kinase A .

Comparison with Similar Compounds

Pharmacological Profiles

The following table summarizes key agonists of GHS-R1a, including their mechanisms, efficacy, and clinical applications:

Functional and Structural Differences

- Ligand Selectivity: Unlike endogenous ghrelin (Ser³-modified), this compound likely lacks residue-specific selectivity, similar to GHRP-6 and relamorelin, which activate GHS-R1a across species without preference for Thr³/Ser³ ghrelin variants .

- Constitutive Activity : GHS-R1a exhibits high basal signaling activity. Full agonists like this compound may amplify this activity, whereas inverse agonists (e.g., [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P) suppress it .

- Therapeutic Efficacy : Anamorelin and relamorelin show clinical promise in cachexia and gastroparesis, respectively, by enhancing GH secretion and gut motility . In contrast, this compound’s effects remain hypothetical but may share mechanistic overlap.

Research Findings and Clinical Data

- Anamorelin : In a meta-analysis of 12 trials, anamorelin significantly increased body weight (mean difference: +1.2 kg) and appetite in cancer cachexia patients compared to placebo .

- Relamorelin : Accelerated colonic transit in a phase II trial (p < 0.05 vs. placebo), with minimal side effects .

- GHRP-6 : Demonstrated EC₅₀ values of 10 nM in bullfrog GHS-R1a-transfected HEK293 cells, comparable to ghrelin’s potency .

Biological Activity

Ghrelin receptor full agonist-2 (GRA-2) is a synthetic compound specifically designed to activate the ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a). This receptor plays a pivotal role in various physiological processes, including appetite regulation, growth hormone secretion, and energy homeostasis. The endogenous ligand for this receptor, ghrelin, is an octanoylated peptide that promotes hunger and influences metabolic functions. GRA-2 aims to mimic or enhance the action of ghrelin, potentially offering therapeutic benefits in conditions such as obesity and growth hormone deficiencies.

Biological Activity

GRA-2 exhibits significant biological activity by effectively mimicking the effects of endogenous ghrelin. Research indicates that it activates the ghrelin receptor, leading to:

- Increased Appetite : GRA-2 stimulates food intake in various animal models.

- Growth Hormone Release : It promotes the release of growth hormone from the pituitary gland.

- Metabolic Regulation : The compound influences several signaling pathways that are crucial for managing metabolic disorders and conditions characterized by low growth hormone levels.

The mechanism through which GRA-2 exerts its effects involves several key pathways:

- G Protein Coupling : Activation of GHS-R1a by GRA-2 leads to the engagement of different G proteins (e.g., Gαs, Gαq), which in turn activate downstream signaling cascades such as cyclic AMP (cAMP) production and phospholipase C activation.

- Constitutive Activity : The ghrelin receptor maintains a level of constitutive activity (~50%) even in the absence of its ligand, which suggests that compounds like GRA-2 can further enhance this baseline activity.

Therapeutic Potential

Given its biological activity, GRA-2 has potential applications in several therapeutic areas:

- Obesity Management : By increasing appetite and promoting energy storage, it may be beneficial for treating conditions related to inadequate caloric intake.

- Growth Hormone Deficiencies : Its ability to stimulate growth hormone release makes it a candidate for addressing growth-related disorders.

Data Table: Comparative Efficacy of Ghrelin Receptor Agonists

Case Study 1: Efficacy in Malnourished Patients

A study indicated that ghrelin receptor agonists, including GRA-2, could improve nutritional status in malnourished adults by increasing their food intake and enhancing metabolic functions. This demonstrates the potential for GRA-2 in clinical settings where nutritional support is critical .

Case Study 2: Diabetic Gastroparesis

A systematic review evaluated the efficacy of ghrelin agonists in patients with diabetic gastroparesis. The results showed significant improvements in overall symptoms related to gastroparesis when compared to placebo treatments. This suggests that GRA-2 may provide symptomatic relief for gastrointestinal motility disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.